[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride
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Overview
Description
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the azaniumchloride moiety through a quaternization reaction using a suitable alkylating agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of high-pressure reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. This ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azaniumchloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-hydroxyphenyl)propyl]azaniumchloride
- [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-chlorophenyl)propyl]azaniumchloride
Uniqueness
The unique structural features of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride, such as the methoxy group, confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
93638-04-1 |
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Molecular Formula |
C18H22ClNO3 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-20-15-6-4-14(5-7-15)16(19)8-2-13-3-9-17-18(12-13)22-11-10-21-17;/h3-7,9,12,16H,2,8,10-11,19H2,1H3;1H |
InChI Key |
YZSLDBDZJHBZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=CC3=C(C=C2)OCCO3)N.Cl |
Origin of Product |
United States |
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